molecular formula C12H19ClN2 B3086195 N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride CAS No. 1158572-90-7

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride

Cat. No.: B3086195
CAS No.: 1158572-90-7
M. Wt: 226.74 g/mol
InChI Key: QBDAAOUHOJFJJF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride is a tertiary amine derivative featuring a para-substituted dimethylaniline core with a methylene-linked allylamine (prop-2-en-1-ylamino) group. Its molecular formula is C₁₂H₁₈ClN₂ (MW: 225.5 g/mol).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;/h4-8,13H,1,9-10H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDAAOUHOJFJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with prop-2-en-1-amine under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Dimethylation: The amine is subsequently reacted with formaldehyde and dimethylamine in the presence of a catalyst like para-toluenesulfonic acid to introduce the dimethylamino group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline N-oxide.

    Reduction: N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target: N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride - N,N-dimethyl (para)
- CH₂-linked allylamine (prop-2-en-1-ylamino)
C₁₂H₁₈ClN₂ 225.5 Unsaturated allyl group; potential for Michael addition or polymerization.
N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride - N,N-dimethyl (para)
- CH₂-linked propylamino
C₁₃H₂₁ClN₂ 241.5 Saturated propyl chain; lower reactivity compared to allyl.
4-(Diethylamino)-2-methylaniline monohydrochloride - N,N-diethyl (para)
- Methyl (ortho)
C₁₁H₁₇ClN₂ 213.5 Ortho-methyl substituent; diethylamino group alters steric/electronic effects.
N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline hydrochloride - N,N-dimethyl (para)
- Pyrrole ring
C₁₂H₁₄ClN₃ 236.5 Aromatic heterocycle (pyrrole); enhanced π-conjugation.
N,N-Dimethyl-4-(trifluoromethyl)aniline - N,N-dimethyl (para)
- Trifluoromethyl
C₉H₁₀F₃N 189.1 Electron-withdrawing CF₃ group; alters electronic properties.

Structural and Reactivity Differences

Allyl vs. Propylamino Groups: The target compound’s allylamine group (unsaturated) offers higher reactivity in radical or electrophilic reactions compared to the saturated propylamino analog . The methylene bridge (CH₂) in the target compound reduces steric hindrance compared to direct attachment of substituents (e.g., in N,N-Dimethyl-4-(trifluoromethyl)aniline ).

The trifluoromethyl group in is strongly electron-withdrawing, contrasting with the electron-donating dimethylamino group in the target.

Heterocyclic vs.

Biological Activity

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride is an organic compound classified as an aromatic amine. Its molecular formula is C12H19ClN2C_{12}H_{19}ClN_2 with a molecular weight of 226.74 g/mol. The compound features a dimethylamino group attached to a benzene ring, along with a prop-2-en-1-ylamino substituent, which enhances its solubility and biological activity in various applications .

PropertyValue
Molecular FormulaC₁₂H₁₉ClN₂
Molecular Weight226.74 g/mol
CAS Number1158572-90-7
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity by forming stable complexes with active sites, thereby preventing substrate binding.

Pharmacological Effects

Research indicates that compounds similar to N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline exhibit diverse pharmacological effects, including:

  • Anticancer Activity : Many derivatives show cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
  • Antibacterial Properties : The compound may exhibit inhibitory effects against bacterial strains through mechanisms involving cell wall synthesis disruption or protein synthesis inhibition .
  • Neuroprotective Effects : Certain derivatives have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

  • Antitumor Activity :
    A study demonstrated that a related compound exhibited an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting significant anticancer properties. The mechanism involved apoptosis induction via mitochondrial pathways .
  • Inhibition of Enzymatic Activity :
    Research on similar compounds revealed their capacity to inhibit key enzymes such as carbonic anhydrase and histone deacetylase, which are critical in cancer progression and inflammatory responses .
  • Neuroprotective Mechanisms :
    Investigations into the neuroprotective effects indicated that these compounds could enhance the survival of neuronal cells under oxidative stress conditions, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Q & A

Basic: What are the optimized synthetic routes for N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride, and how do reaction parameters affect yield?

Methodological Answer:
The compound is typically synthesized via alkylation of 4-(aminomethyl)-N,N-dimethylaniline with allyl chloride under basic conditions. Key parameters include:

  • Temperature: Room temperature (20–25°C) minimizes side reactions like over-alkylation .
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Purification: Column chromatography (n-pentane:EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    Yield optimization requires stoichiometric control of allyl chloride and inert atmosphere to prevent oxidation .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., allyl group δ 5.2–5.8 ppm; aromatic protons δ 6.5–7.3 ppm) .
  • X-ray Crystallography: Single-crystal analysis (using SHELX or WinGX) resolves molecular geometry, hydrogen bonding, and chloride ion coordination .
  • UV-Vis: λmax ~255 nm (aromatic π→π* transitions) with shifts indicating protonation states in biological media .

Advanced: How does the twisted intramolecular charge transfer (TICT) mechanism influence its photophysical properties?

Methodological Answer:
The compound’s fluorescence is temperature-dependent due to TICT emission. At elevated temperatures, increased molecular vibration enhances TICT state population, leading to:

  • Mega-Stokes Shifts: ~150 nm (useful for ratiometric temperature sensing) .
  • Positive Temperature Coefficient: Intensity increases by ~20% per 10°C rise in dimethyl sulfoxide .
    Applications include fluorescence thermometry in enzymatic assays where thermal gradients affect reaction monitoring .

Advanced: What computational strategies predict its biological activity and toxicity?

Methodological Answer:

  • QSAR Studies: Molecular descriptors (e.g., logP, polar surface area) correlate with antimicrobial activity. Derivatives with electron-withdrawing groups show enhanced biofilm inhibition .
  • Docking Simulations: The allyl-amino group interacts with bacterial enzyme active sites (e.g., dihydrofolate reductase) via hydrogen bonding and π-π stacking .
  • ADMET Predictions: High hydrophilicity (clogP ~1.2) reduces blood-brain barrier penetration but increases renal excretion, mitigating neurotoxicity risks .

Advanced: How does its substitution pattern affect reactivity in Schiff base formation?

Methodological Answer:
The primary amine on the allyl group facilitates Schiff base synthesis with carbonyl compounds:

  • Reaction Conditions: Ethanol/water (1:1) at 50°C for 6 hours yields imines with >85% conversion .
  • Applications: Schiff base derivatives exhibit enhanced antibacterial activity (MIC ~8 µg/mL against S. aureus) due to improved membrane permeability .
  • Mechanistic Insight: Steric hindrance from the dimethyl groups slows hydrolysis, stabilizing the imine under physiological pH .

Advanced: What experimental and theoretical approaches resolve contradictions in enzyme inhibition studies?

Methodological Answer:
Discrepancies in IC50 values (e.g., acetylcholinesterase vs. butyrylcholinesterase inhibition) arise from:

  • Assay Conditions: pH-dependent protonation of the allyl-amino group alters binding affinity. Use Tris buffer (pH 7.4) for consistent results .
  • Theoretical Modeling: MD simulations reveal differential hydrogen bonding with serine residues in enzyme active sites .
  • Validation: Cross-validate inhibition data with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Basic: How is its stability assessed under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability: TGA/DSC shows decomposition onset at 180°C, requiring storage below -20°C for long-term stability .
  • Light Sensitivity: UV-Vis monitoring reveals 10% degradation after 72 hours under ambient light; amber vials reduce photolysis .
  • Solution Stability: PBS (pH 7.4) induces <5% hydrolysis over 24 hours, confirming suitability for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride

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